Diethyl methylenedicarbamate

CAS No.: 3693-53-6

Cat. No.: VC3706541

Molecular Formula: C7H14N2O4

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3693-53-6 |

|---|---|

| Molecular Formula | C7H14N2O4 |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | ethyl N-[(ethoxycarbonylamino)methyl]carbamate |

| Standard InChI | InChI=1S/C7H14N2O4/c1-3-12-6(10)8-5-9-7(11)13-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11) |

| Standard InChI Key | QSPOJWMZYOMAEI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NCNC(=O)OCC |

| Canonical SMILES | CCOC(=O)NCNC(=O)OCC |

Introduction

Chemical Structure and Properties

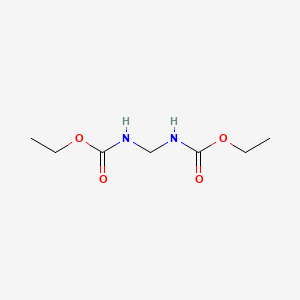

Diethyl methylenedicarbamate possesses a well-defined chemical structure characterized by the molecular formula C₇H₁₄N₂O₄. The compound features a central methylene group (CH₂) that connects two carbamate functionalities, each bearing an ethyl ester group. This structural arrangement creates a symmetrical molecule with interesting reactivity patterns and physical properties.

The physical and chemical properties of diethyl methylenedicarbamate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O₄ |

| Molar Mass | 190.2 g/mol |

| Physical Appearance | White crystalline solid |

| Melting Point | 130-131°C |

| Boiling Point | 325.69°C (estimated) |

| Density | 1.2963 g/cm³ (estimated) |

| Flash Point | 151.1°C |

| Vapor Pressure | 0.000219 mmHg at 25°C |

| Refractive Index | 1.4331 (estimated) |

| Solubility | Limited water solubility; soluble in organic solvents |

The compound's relatively high melting and boiling points reflect significant intermolecular forces, likely hydrogen bonding between the carbamate NH groups and carbonyl oxygen atoms. Its limited water solubility but good solubility in organic solvents aligns with its moderately polar nature, making it compatible with common organic reaction conditions .

Nomenclature and Systematic Identification

Naming Conventions and Synonyms

Diethyl methylenedicarbamate is known by several systematic and common names in chemical literature. The diversity of nomenclature reflects both its structural characteristics and historical naming conventions. The following list presents the most frequently encountered synonyms:

-

Diethyl methylenedicarbamate (primary name)

-

Methylene bisurethane

-

Methylene diurethane

-

Diethyl methylenebiscarbamate

-

Diethyl methanediylbiscarbamate

-

Bis(N-ethoxycarbonylamino)methane

-

Carbamic acid, methylenedi-, diethyl ester

Chemical Identifiers

The compound is cataloged in various chemical databases and reference systems using the following identifiers:

-

CAS Registry Number: 3693-53-6

-

EINECS Number: 223-011-4

-

MDL Number: MFCD00015147

-

BRN: 1812852

-

RTECS: FC2200000

-

InChI: InChI=1/C7H14N2O4/c1-3-12-6(10)8-5-9-7(11)13-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11)

These standardized identifiers facilitate precise communication among chemists and ensure accurate retrieval of compound-specific information from chemical databases and literature.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of diethyl methylenedicarbamate typically involves the reaction between formaldehyde and diethyl carbamate under specific catalytic conditions. This condensation reaction proceeds through nucleophilic attack of the carbamate nitrogen on the carbonyl carbon of formaldehyde, followed by dehydration to form the methylene bridge. The reaction can be represented as:

2 NH₂CO₂C₂H₅ + CH₂O → (C₂H₅O₂C-NH)₂CH₂ + H₂O

Alternative synthetic approaches may involve the reaction of diethyl carbamate with methylene chloride or dibromomethane under basic conditions, though these methods typically yield lower conversion rates and require more rigorous purification procedures .

Purification Techniques

After synthesis, diethyl methylenedicarbamate is commonly purified through recrystallization from appropriate solvent systems, such as ethanol-water mixtures. This process exploits the compound's temperature-dependent solubility to remove impurities and obtain the pure crystalline product. The purified material typically presents as white crystals with the characteristic melting point of 130-131°C .

Applications in Chemical Research and Industry

Synthetic Intermediates

Diethyl methylenedicarbamate serves as a valuable intermediate in organic synthesis, particularly in reactions where protected amino or amido functionalities are required. Its bifunctional nature allows it to participate in various transformations, including alkylation, acylation, and condensation reactions. These characteristics make it particularly useful in the synthesis of heterocyclic compounds and other complex organic molecules .

Agrochemical Applications

A significant application of diethyl methylenedicarbamate lies in the agrochemical sector, where it contributes to the synthesis of various pesticides. The compound's structure allows for selective modifications that can enhance the efficacy and specificity of the resulting pesticide products. Its incorporation into certain pesticide formulations may contribute to improved stability, targeted activity, or controlled release properties .

Pharmaceutical Research

In pharmaceutical chemistry, diethyl methylenedicarbamate has been investigated as a potential building block for drug candidates. Its ability to introduce specific functional groups and structural motifs makes it valuable in medicinal chemistry programs. While specific therapeutic applications are still under investigation, the compound's reactivity profile suggests potential utility in the synthesis of compounds with biological activity .

Recent Research Developments

Synthetic Applications

Recent research has explored the utility of diethyl methylenedicarbamate in novel synthetic methodologies. Of particular interest is its potential role in stereoselective reactions, where the compound's symmetrical structure can be leveraged to control stereochemical outcomes. Some studies have investigated its participation in cycloaddition reactions and other transformation pathways that yield structurally complex products .

Structure-Activity Relationship Studies

Investigations into structure-activity relationships involving diethyl methylenedicarbamate and its derivatives have provided insights into the influence of structural modifications on reactivity and biological activity. These studies contribute to our understanding of how subtle structural changes can significantly impact chemical and biological properties, guiding the design of more effective compounds for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume